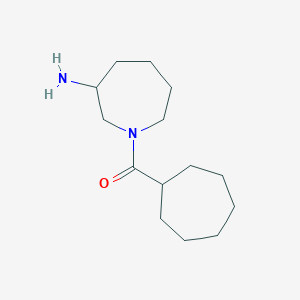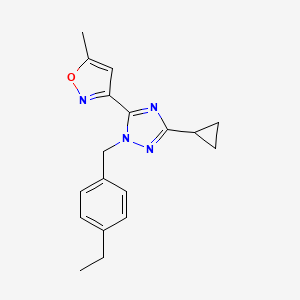![molecular formula C18H15Cl2N5O2S B5601541 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5601541.png)
2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide involves several steps, including condensation, cyclization, and reactions with different reagents to introduce various functional groups. For example, compounds have been synthesized through reactions involving thiosemicarbazide, isothiocyanates, and cyclization in acidic or basic media, leading to the formation of thiadiazole rings (Maliszewska-Guz et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, demonstrating the orientation of thiadiazole and chlorophenyl rings and the hybridization around amide N atoms. This provides insights into the spatial arrangement and electronic structure of these molecules, which is crucial for understanding their reactivity and interaction with biological targets (Mohan et al., 2011).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization to form thiadiazole rings, condensation with aromatic aldehydes to form arylidene hydrazides, and reactions with halides to introduce additional functional groups. The reactivity of these compounds is influenced by their molecular structure, particularly the presence of electron-withdrawing or donating substituents, which can affect their chemical stability and reaction pathways (Dani et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and substituents. X-ray crystallography studies provide detailed information about the crystalline structure, which is essential for understanding the compound's physical characteristics and behavior in different environments (Dani et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are significantly influenced by the compound's functional groups and molecular structure. Studies have explored the reactivity of thiadiazole derivatives in various chemical reactions, providing insights into their potential applications in synthesis and drug design (Maliszewska-Guz et al., 2005).
Eigenschaften
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5O2S/c19-13-5-4-12(15(20)7-13)10-27-14-3-1-2-11(6-14)9-22-23-16(26)8-17-24-25-18(21)28-17/h1-7,9H,8,10H2,(H2,21,25)(H,23,26)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWWEEIHYMAACT-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=NNC(=O)CC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C=N/NC(=O)CC3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(tert-butylamino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B5601465.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5601473.png)
![methyl 1-[4-(acetyloxy)benzoyl]-4-piperidinecarboxylate](/img/structure/B5601479.png)

![5-(4-chlorophenyl)-3-(3-methylbutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601503.png)
![N-[2-(acetylamino)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5601511.png)
![2-(1H-benzimidazol-1-yl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5601513.png)
![1-(3-chlorophenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5601516.png)
![3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5601528.png)


![(1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol](/img/structure/B5601551.png)
![methyl 3-{[(3-chloro-2-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5601558.png)
